

Methyl 4-hydroxyphenylacetate-d6: Structural Characterization & Technical Guide

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Compound of Interest

Compound Name: Methyl 4-hydroxyphenylacetate-d6

Cat. No.: B12424876

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Part 1: Structural Core & Chemical Identity

Methyl 4-hydroxyphenylacetate-d6 is the hexadeuterated isotopologue of methyl 4-hydroxyphenylacetate (also known as Methyl 2-(4-hydroxyphenyl)acetate). It is primarily utilized as a surrogate internal standard in mass spectrometry to quantify tyrosine metabolites and gut microbiome-derived phenolic acids.

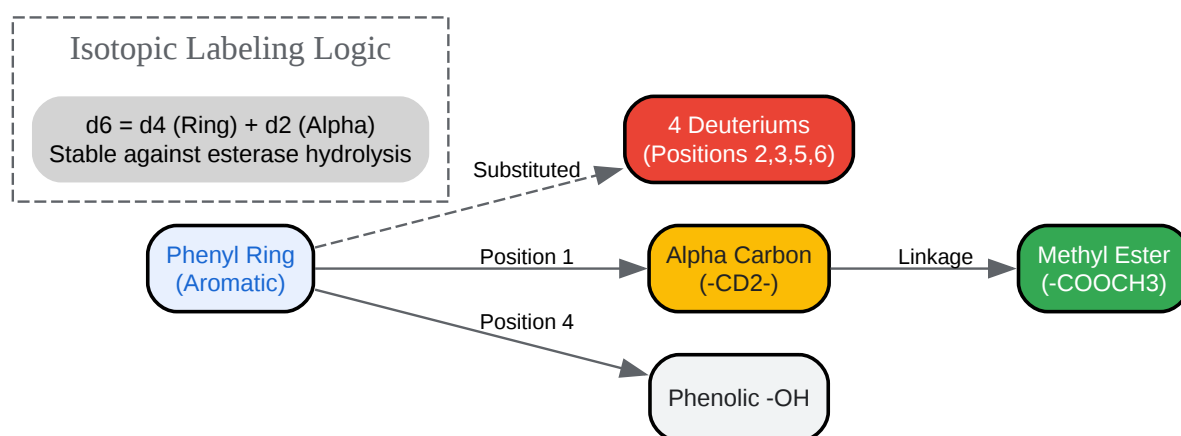
Chemical Specifications

The "d6" designation for this specific compound typically refers to the deuteration of the stable phenylacetic acid core rather than the labile methyl ester group. This ensures isotopic retention during metabolic studies where ester hydrolysis may occur.

Feature	Specification
Chemical Name	Methyl 2-(4-hydroxyphenyl-2,3,5,6-d4)acetate-2,2-d2
CAS Number (Unlabeled)	14199-15-6
CAS Number (Labeled)	100287-06-7 (Acid Precursor) / Custom Ester
Molecular Formula	
Molecular Weight	172.21 g/mol (vs. 166.17 g/mol unlabeled)
Isotopic Pattern	Ring-d4 (Aromatic protons) + -d2 (Methylene protons)
Solubility	Soluble in Methanol, DMSO, Ethyl Acetate; slightly soluble in water.[1][2][3][4]

Structural Visualization

The following diagram illustrates the specific deuteration sites (Ring and Alpha-methylene) that distinguish this isotopologue.



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Figure 1: Structural breakdown of **Methyl 4-hydroxyphenylacetate-d6** showing the distribution of deuterium labels.

Part 2: Synthesis & Experimental Protocols

The synthesis of **Methyl 4-hydroxyphenylacetate-d6** generally proceeds via the Fischer esterification of the commercially available 4-hydroxyphenylacetic acid-d6. This approach is preferred over direct deuteration of the ester to prevent scrambling and ensure high isotopic purity (>98 atom % D).

Synthesis Workflow (Fischer Esterification)

Reagents:

- Precursor: 4-Hydroxyphenylacetic acid-d6 (Ring-d4, -d2).
- Solvent/Reactant: Anhydrous Methanol (MeOH).
- Catalyst: Thionyl Chloride () or conc. Sulfuric Acid ().

Protocol:

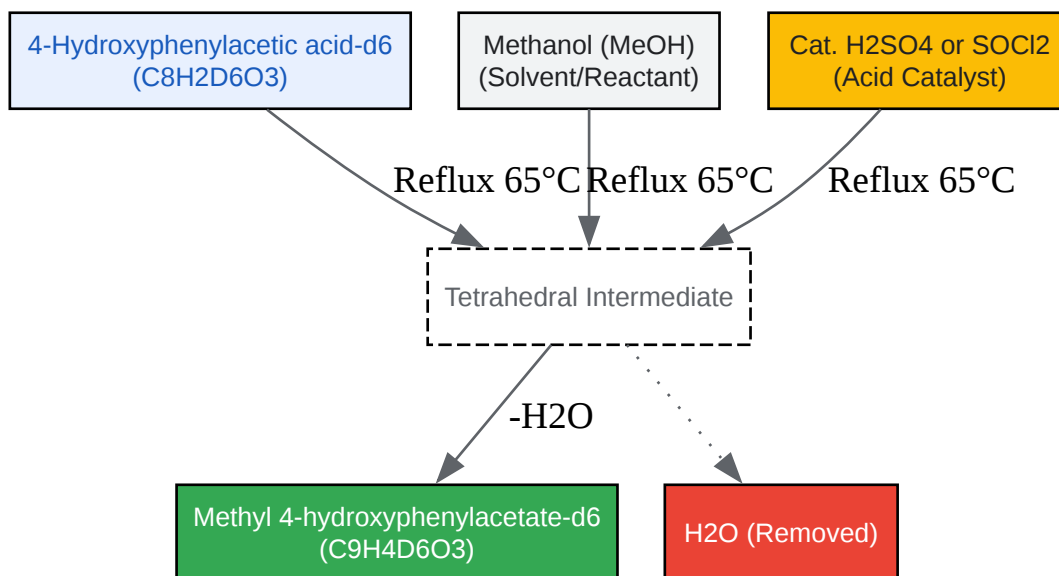
- Dissolution: Dissolve 100 mg of 4-hydroxyphenylacetic acid-d6 in 5 mL of anhydrous methanol in a round-bottom flask under atmosphere.
- Activation: Cool the solution to 0°C in an ice bath. Dropwise add 1.5 equivalents of Thionyl Chloride (). Caution: Exothermic reaction evolving HCl gas.
- Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).
- Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (10 mL) and wash with saturated

(2 x 5 mL) to remove unreacted acid.

- Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography.

Synthesis Diagram



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Figure 2: Fischer esterification pathway for the conversion of the d₆-acid precursor to the methyl ester.

Part 3: Applications in Bioanalysis (LC-MS/MS)

Methyl 4-hydroxyphenylacetate-d₆ is the "Gold Standard" internal standard (IS) for quantifying phenolic metabolites. Its primary utility lies in correcting for matrix effects during the analysis of biological fluids (plasma, urine) and fecal samples.

Mass Spectrometry Transitions (MRM)

In Triple Quadrupole (QqQ) systems, the d₆-labeled compound exhibits a mass shift of +6 Da.

Compound	Precursor Ion ()	Product Ion (Quantifier)	Collision Energy
Analyte (Unlabeled)	165.1 m/z	106.1 m/z (Toluene-4-ol anion)	-15 eV
Internal Standard (d6)	171.1 m/z	110.1 m/z (d4-Toluene-4-ol)	-15 eV

Note: The fragmentation typically involves the loss of the carbomethoxy group (, 59 Da). Since the d6 label is on the ring and alpha-carbon, the fragment ion retains the deuterium labels, ensuring no cross-talk.

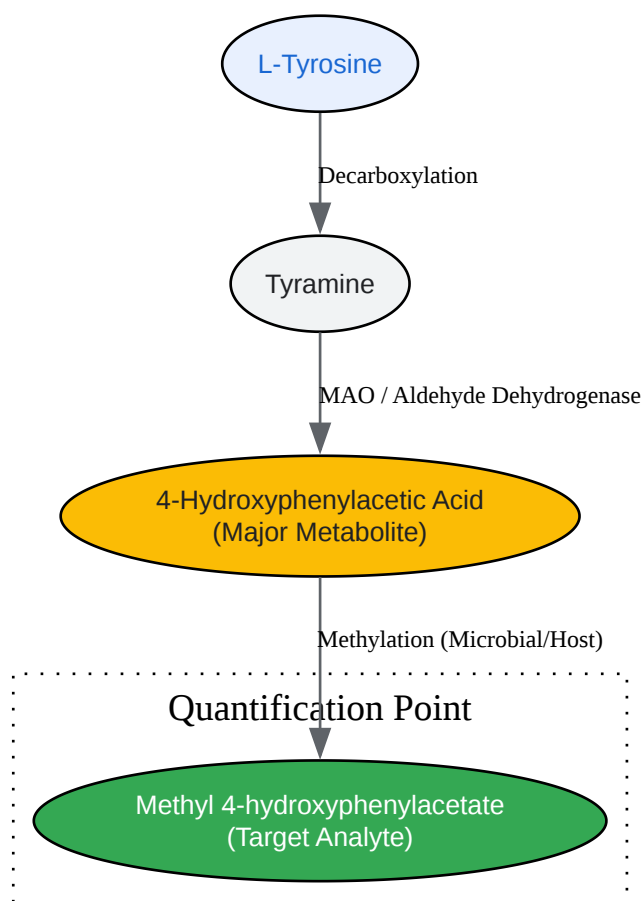
Protocol: Sample Preparation for Plasma Analysis

This protocol utilizes the d6-IS to normalize extraction efficiency.

- Stock Preparation: Prepare a 1 mg/mL stock solution of **Methyl 4-hydroxyphenylacetate-d6** in DMSO. Store at -80°C.
- Working Solution: Dilute stock to 1 µg/mL in 50% Methanol.
- Spiking: Aliquot 100 µL of plasma into a centrifuge tube. Add 10 µL of the Working IS Solution.
- Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex for 30 seconds.
- Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
- Analysis: Transfer supernatant to an LC vial. Inject 5 µL onto a C18 column (e.g., Waters BEH C18) coupled to MS/MS.

Metabolic Pathway Context

This compound is a key marker in the tyrosine metabolic pathway, often modulated by gut bacteria (*Clostridium* spp.).



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Figure 3: Metabolic origin of the analyte. The d6-IS is used to quantify the final methylation product.

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